![molecular formula C14H21NO B12065757 4-[2-(3-Methoxyphenyl)ethyl]piperidine CAS No. 654662-92-7](/img/structure/B12065757.png)
4-[2-(3-Methoxyphenyl)ethyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 4-[2-(3-methoxyphenyl)ethyl]- is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine containing one nitrogen atom The compound 4-[2-(3-methoxyphenyl)ethyl]-piperidine is characterized by the presence of a methoxyphenyl group attached to the piperidine ring via an ethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 4-[2-(3-methoxyphenyl)ethyl]- can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxyphenylacetonitrile with piperidine in the presence of a reducing agent such as lithium aluminum hydride. The reaction proceeds through the reduction of the nitrile group to an amine, followed by cyclization to form the piperidine ring.
Another synthetic route involves the use of a Mannich reaction, where 3-methoxybenzaldehyde, piperidine, and formaldehyde are reacted together to form the desired compound. This reaction typically requires acidic conditions and can be carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of Piperidine, 4-[2-(3-methoxyphenyl)ethyl]- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalytic hydrogenation and other advanced techniques can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Piperidine, 4-[2-(3-methoxyphenyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the compound.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst at room temperature.
Substitution: Sodium hydride in anhydrous tetrahydrofuran at low temperatures.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated piperidine derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Piperidine, 4-[2-(3-methoxyphenyl)ethyl]- has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and alkaloids.
Biological Studies: The compound is used in studies investigating the structure-activity relationships of piperidine derivatives and their biological effects.
Industrial Applications: It is utilized in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Piperidine, 4-[2-(3-methoxyphenyl)ethyl]- involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can modulate the activity of these receptors, leading to changes in neurotransmission and potential therapeutic effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine, 4-[2-(4-methoxyphenyl)ethyl]-: Similar structure but with the methoxy group in the para position.
Piperidine, 4-[2-(3-chlorophenyl)ethyl]-: Similar structure but with a chlorine atom instead of a methoxy group.
Piperidine, 4-[2-(3-hydroxyphenyl)ethyl]-: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
Piperidine, 4-[2-(3-methoxyphenyl)ethyl]- is unique due to the presence of the methoxy group in the meta position, which can influence its chemical reactivity and biological activity. This specific substitution pattern can lead to different pharmacological properties compared to other piperidine derivatives.
Propiedades
Número CAS |
654662-92-7 |
|---|---|
Fórmula molecular |
C14H21NO |
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
4-[2-(3-methoxyphenyl)ethyl]piperidine |
InChI |
InChI=1S/C14H21NO/c1-16-14-4-2-3-13(11-14)6-5-12-7-9-15-10-8-12/h2-4,11-12,15H,5-10H2,1H3 |
Clave InChI |
DJQCYKXYNKMCJK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)CCC2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


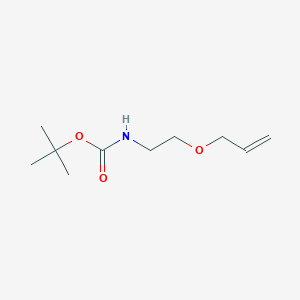
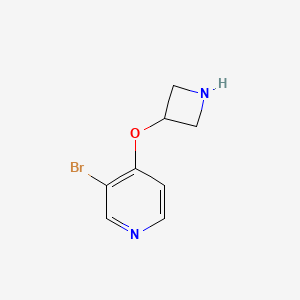
![Hexanoic acid, 6-[4-(dimethylamino)phenoxy]-](/img/structure/B12065694.png)
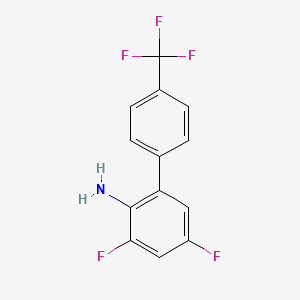
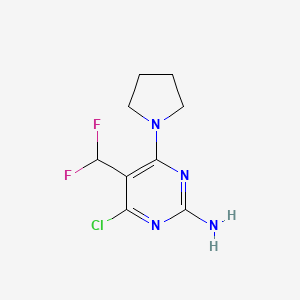
![Tert-butyl 2-methyl-4-[methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate](/img/structure/B12065711.png)

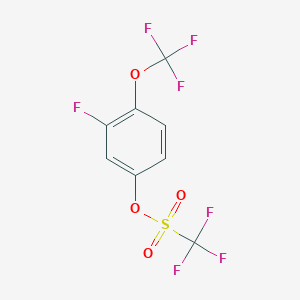

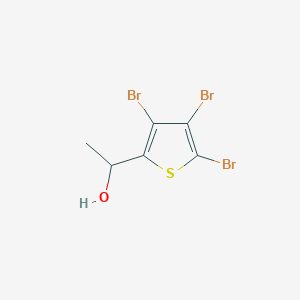
![[Hydroxy-[(3-hydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B12065744.png)
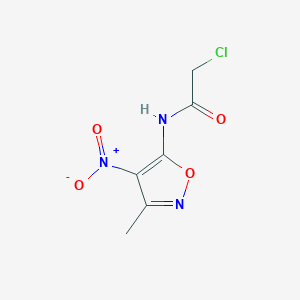
![6-[3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12065749.png)

